1-Iodobutane

Description

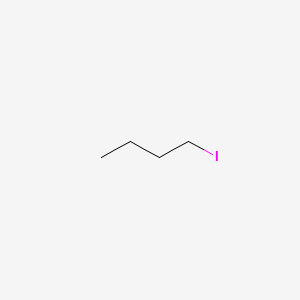

Structure

3D Structure

Properties

IUPAC Name |

1-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGBZBJJOKUPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862157 | |

| Record name | 1-Iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | n-Butyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

13.9 [mmHg] | |

| Record name | n-Butyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

542-69-8, 25267-27-0 | |

| Record name | Butyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025267270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/607A6CC46R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-iodobutane chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Iodobutane

Abstract

This compound (n-butyl iodide) is a primary alkyl halide of significant utility in organic synthesis, serving as a versatile precursor for the introduction of the butyl group into a wide range of molecular architectures.[1] Its high reactivity, primarily governed by the nature of the carbon-iodine bond, makes it an excellent substrate for nucleophilic substitution reactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signatures, and core reactivity of this compound. It details key synthetic transformations, including nucleophilic substitution (SN2), elimination (E2), and Grignard reagent formation, offering mechanistic insights and field-proven experimental protocols for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow liquid that is sensitive to light and may discolor upon prolonged exposure.[2][3] It is typically stabilized with copper to prevent decomposition.[2] Its immiscibility in water and high solubility in common organic solvents like ethanol, ether, and chloroform are critical for its application in various reaction media.[2][4]

Physical Properties

The fundamental physical characteristics of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | References |

| Molecular Formula | C₄H₉I | [2] |

| Molecular Weight | 184.02 g/mol | [2] |

| CAS Number | 542-69-8 | [2][5] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Melting Point | -103 °C | [5][7] |

| Boiling Point | 130-131 °C | [5][7] |

| Density | 1.617 g/mL at 25 °C | [5][7] |

| Refractive Index (n²⁰/D) | 1.498 | [5][7] |

| Flash Point | 33 °C (91.4 °F) | [2] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, benzene | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.[6]

| Spectroscopy | Key Peaks / Shifts | Interpretation | References |

| ¹H NMR (CDCl₃) | δ ≈ 3.2 ppm (t, 2H), 1.8 ppm (m, 2H), 1.4 ppm (m, 2H), 0.9 ppm (t, 3H) | Triplet at 3.2 ppm corresponds to the -CH₂-I group. Multiplets for the internal methylene groups and a triplet for the terminal methyl group are characteristic of a butyl chain. | [6][8] |

| ¹³C NMR | 4 distinct resonances | Confirms the presence of four unique carbon environments in the butyl chain. | [9] |

| Infrared (IR) | ~2845-2975 cm⁻¹ (C-H stretch), ~1365-1470 cm⁻¹ (C-H bend), ~500-600 cm⁻¹ (C-I stretch) | Strong C-H stretching and bending vibrations are typical of alkyl groups. The key absorption for the C-I bond appears in the fingerprint region. | [9] |

| Mass Spec (MS) | m/z 184 (M⁺), 57 (base peak) | The molecular ion peak confirms the mass. The base peak at m/z 57 corresponds to the stable butyl cation [C₄H₉]⁺ after the loss of the iodine radical. | [8] |

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound is dominated by the reactivity of the carbon-iodine (C-I) bond. The iodide ion is an excellent leaving group because it is a large, highly polarizable anion that can stabilize the negative charge effectively.[10][11] Consequently, the C-I bond is weaker and more easily cleaved than C-Br or C-Cl bonds, making this compound more reactive in nucleophilic substitution reactions than its bromo or chloro counterparts.[11][12]

Nucleophilic Substitution (SN2) Reactions

As a primary alkyl halide with minimal steric hindrance, this compound is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.[10][13] The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside (180° to the leaving group), leading to an inversion of stereochemistry (though not observable for the achiral this compound).[10][14]

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred for SN2 reactions.[13] These solvents solvate the cation of the nucleophilic salt but poorly solvate the anion (the nucleophile), leaving it "naked" and highly reactive.[13]

-

Temperature: While higher temperatures increase reaction rates, they also favor the competing E2 elimination pathway, which has a higher activation energy.[13] Therefore, reactions are often run at moderate temperatures (e.g., gentle reflux) to optimize the yield of the substitution product.[13]

This reaction is a classic example of an SN2 pathway, forming an ether from an alkoxide and an alkyl halide.[14][15]

Methodology:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal (1.1 equivalents) in small pieces. The reaction is exothermic and produces hydrogen gas. Stir until all sodium has reacted to form sodium ethoxide.[10]

-

Reaction: Cool the sodium ethoxide solution to room temperature. Add this compound (1.0 equivalent) dropwise with continuous stirring.[10]

-

Heating: Heat the mixture to a gentle reflux (approx. 78°C) for 1-2 hours.[10][16]

-

Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the this compound is consumed.[10]

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent via rotary evaporation. The crude product can be purified by fractional distillation.[16]

Elimination (E2) Reactions

While SN2 is dominant, this compound can undergo bimolecular elimination (E2) to form but-1-ene, especially under specific conditions.[3][13] This pathway competes with substitution and is favored by the use of strong, sterically hindered bases.[13]

Causality Behind Experimental Choices:

-

Base: A strong, bulky base like potassium tert-butoxide (t-BuOK) will preferentially abstract a proton from the beta-carbon rather than act as a nucleophile, due to steric hindrance at the alpha-carbon.[13]

-

Solvent: Using the conjugate acid of the base as a solvent (e.g., tert-butanol for t-BuOK) can further promote elimination.

-

Temperature: Higher temperatures strongly favor elimination over substitution.[13]

The primary product of the E2 reaction of this compound is but-1-ene.[13][17]

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form butylmagnesium iodide, a potent Grignard reagent.[2][4] This reaction fundamentally changes the nature of the butyl group, converting the electrophilic alpha-carbon into a highly nucleophilic one.[18]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are powerful bases and will be instantly destroyed by any protic source, including water or alcohols, to form the corresponding alkane (butane).[18][19] Therefore, all glassware and solvents must be scrupulously dry.

-

Ether Solvent: The ether solvent is critical. It is aprotic and solvates the magnesium center of the Grignard reagent, stabilizing the complex through coordination.[18][20]

-

Initiation: The reaction often has an induction period. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface by removing the passivating magnesium oxide layer.[21][22]

Methodology:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

-

Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium.

-

Reaction: The reaction should initiate, evidenced by bubbling and a loss of the iodine color. Once started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture may be gently warmed for a short period to ensure all the magnesium has reacted. The resulting gray-black solution is the Grignard reagent and should be used immediately in subsequent synthetic steps.[19]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[23]

-

Hazards: It is a flammable liquid and vapor.[2][24] It is toxic if inhaled and can cause skin and eye irritation.[3][23][25] It is also light-sensitive.[5][7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[23] Wear appropriate PPE, including chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[23][26]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and strong oxidizing agents.[7][25] The container should be tightly closed and protected from light.[24][25]

-

Disposal: All waste containing this compound must be treated as hazardous waste and disposed of through a licensed disposal company. Do not discard in sinks or general trash.[23]

Conclusion

This compound is a cornerstone reagent for introducing the n-butyl group in organic synthesis. Its reactivity is defined by the C-I bond, making it an exceptional substrate for SN2 reactions with a wide variety of nucleophiles. By carefully controlling experimental parameters such as the choice of base, solvent, and temperature, chemists can selectively favor substitution, elimination, or Grignard formation pathways. A thorough understanding of these principles, combined with stringent safety protocols, enables the effective and safe utilization of this versatile building block in academic research and the development of novel pharmaceuticals and materials.

References

- ChemWhat. (n.d.). This compound CAS#: 542-69-8. ChemWhat.

- Nanjing Chemical Material Corp. (n.d.). Introduction of this compound. Nanjing Chemical Material Corp.

- Brainly. (2024). How do you think the reaction would have been affected if this compound were used as the electrophile instead of 1-bromobutane?. Brainly.

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor.

- Doc Brown's Chemistry. (2025). Infrared spectrum of this compound. Doc Brown's Chemistry.

- Chegg. (2022). Solved Williamson Ether Synthesis Learning Objectives. Chegg.com.

- Chegg. (2020). Solved Would this compound react faster or slower than the. Chegg.com.

- University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC.

- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.

- Quora. (2018). How is iodobutane more reactive in SN2 than chlorobutane when there is more steric hindrance in case of iodine?. Quora.

- Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of this compound. Doc Brown's Chemistry.

- SpectraBase. (n.d.). This compound [1H NMR] Spectrum. SpectraBase.

- Chemguide. (n.d.). Grignard reagents. Chemguide.

- Solubility of Things. (n.d.). This compound. Solubility of Things.

- Wikipedia. (n.d.). Grignard reagent. Wikipedia.

- Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Chemistry Stack Exchange.

- savvy-chemist. (2015). Halogenoalkanes (7) Elimination reactions. savvy-chemist.

- brainly.com. (2021). 1-bromobutane undergoes dehydrohalogenation by an elimination reaction. brainly.com.

- YouTube. (2021). Write the equations for the preparation of this compound from (i) 1-butanol , (ii) 1-chlorobutane.... YouTube.

Sources

- 1. Atom Scientific Ltd | Product | this compound 99%, stabilised with copper [atomscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Introduction of this compound - Nanjing Chemical Material Corp. [njchm.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemwhat.com [chemwhat.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | 542-69-8 [chemicalbook.com]

- 8. docbrown.info [docbrown.info]

- 9. infrared spectrum of this compound C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. brainly.com [brainly.com]

- 12. quora.com [quora.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. brainly.com [brainly.com]

- 18. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. leah4sci.com [leah4sci.com]

- 21. Grignard reagent - Wikipedia [en.wikipedia.org]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Physical Properties of 1-Iodobutane and Their Temperature Dependence

Abstract

This technical guide provides an in-depth analysis of the key physical properties of 1-iodobutane, with a particular focus on their dependence on temperature. As a crucial reagent and solvent in various chemical and pharmaceutical applications, a thorough understanding of its physical characteristics is paramount for process optimization, reaction modeling, and safety. This document is intended for researchers, scientists, and drug development professionals, offering a blend of critically evaluated data, theoretical principles, and detailed experimental methodologies. We will explore density, viscosity, refractive index, surface tension, and vapor pressure, presenting quantitative data in accessible formats and elucidating the underlying molecular behaviors that govern their temperature-dependent variations.

Introduction: The Significance of this compound in Scientific Research

This compound (n-butyl iodide), a colorless to light-yellow liquid, is a primary alkyl halide with the chemical formula C₄H₉I.[1] Its utility in organic synthesis is extensive, primarily serving as a versatile alkylating agent in the formation of carbon-carbon and carbon-heteroatom bonds.[2] The relatively weak carbon-iodine bond facilitates nucleophilic substitution reactions, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules.

The efficiency, scalability, and safety of processes involving this compound are intrinsically linked to its physical properties. For instance, its density and viscosity are critical for fluid handling and reactor design, while its vapor pressure is a key determinant of its volatility and is essential for distillation-based purifications and for understanding its behavior in closed systems.[3] Furthermore, properties like refractive index are invaluable for in-line process monitoring and quality control. As these properties exhibit significant variation with temperature, a comprehensive understanding of these relationships is not merely academic but a practical necessity for any professional working with this compound. This guide aims to provide a consolidated resource of this vital information.

General Physicochemical Properties of this compound

Before delving into the temperature-dependent properties, it is essential to establish the fundamental physicochemical characteristics of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉I | [2] |

| Molecular Weight | 184.02 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Melting Point | -103 °C | [4] |

| Boiling Point | 130-131 °C | [4] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and chloroform | [1][4] |

| Stability | Light sensitive; often stabilized with copper | [2] |

Density of this compound as a Function of Temperature

The density of a liquid is a measure of its mass per unit volume. For most liquids, density decreases with an increase in temperature. This is because the increased kinetic energy of the molecules causes them to move more vigorously, leading to an expansion in volume for a given mass of the substance.

Experimental Data for Density

Recent studies have provided high-quality experimental data for the density of this compound over a broad range of temperatures. The following table summarizes these findings.

| Temperature (K) | Density (g/cm³) |

| 253.15 | 1.684 |

| 263.15 | 1.668 |

| 273.15 | 1.652 |

| 283.15 | 1.636 |

| 293.15 | 1.620 |

| 298.15 | 1.612 |

| 303.15 | 1.604 |

| 313.15 | 1.588 |

| 323.15 | 1.572 |

| 333.15 | 1.556 |

| 343.15 | 1.540 |

| 353.15 | 1.524 |

| 363.15 | 1.508 |

| 373.15 | 1.492 |

| 383.15 | 1.476 |

Data extrapolated from a study by Bolotnikov et al., which provides an equation for density as a function of temperature.

Experimental Protocol for Density Measurement

The determination of liquid density as a function of temperature is a fundamental measurement in physical chemistry. A common and accurate method is the use of a pycnometer.

Objective: To accurately measure the density of this compound at various temperatures.

Methodology:

-

Pycnometer Calibration:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Determine the mass of the empty, dry pycnometer using an analytical balance.

-

Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.

-

Place the filled pycnometer in a temperature-controlled water bath to allow it to equilibrate.

-

Once equilibrated, carefully remove any excess liquid from the capillary opening.

-

Dry the exterior of the pycnometer and reweigh it.

-

Calculate the exact volume of the pycnometer at that temperature using the known density of the reference liquid.

-

Repeat this calibration at each desired experimental temperature to account for the thermal expansion of the glass.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Place the pycnometer in the temperature-controlled bath at the desired temperature and allow it to equilibrate.

-

Remove excess this compound, dry the exterior, and weigh the filled pycnometer.

-

Calculate the density of this compound at that temperature using the calibrated volume of the pycnometer.

-

-

Data Analysis:

-

Repeat the measurement at each temperature of interest.

-

Plot density as a function of temperature.

-

Causality and Self-Validation: The use of a reference liquid for calibration at each temperature is crucial as it inherently corrects for the thermal expansion of the pycnometer, a potential source of significant error. Repeating measurements at each temperature until consistent values are obtained ensures the reliability of the data.

Caption: Workflow for determining the density of this compound.

Viscosity of this compound as a Function of Temperature

Viscosity is a measure of a fluid's resistance to flow. For liquids, viscosity generally decreases with increasing temperature.[6] This is because the increased thermal energy allows molecules to more easily overcome the intermolecular attractive forces that hinder their movement past one another.

Experimental Data for Viscosity

A comprehensive study has been conducted on the viscosity of 1-iodoalkanes, providing valuable data for this compound across a wide temperature range.[7]

| Temperature (K) | Dynamic Viscosity (mPa·s) |

| 253.15 | 2.03 |

| 263.15 | 1.68 |

| 273.15 | 1.41 |

| 283.15 | 1.19 |

| 293.15 | 1.02 |

| 298.15 | 0.94 |

| 303.15 | 0.87 |

| 313.15 | 0.75 |

| 323.15 | 0.65 |

| 333.15 | 0.57 |

| 343.15 | 0.51 |

| 353.15 | 0.45 |

| 373.15 | 0.37 |

| 393.15 | 0.31 |

| 413.15 | 0.26 |

| 423.24 | 0.24 |

Data from Novák, L. et al. (2019).[7]

Experimental Protocol for Viscosity Measurement

The viscosity of liquids can be accurately determined using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer. This method relies on measuring the time it takes for a fixed volume of liquid to flow through a capillary tube under the influence of gravity.

Objective: To measure the dynamic viscosity of this compound at various temperatures.

Methodology:

-

Viscometer Preparation:

-

Thoroughly clean and dry the viscometer. Any residue can significantly affect the flow time.

-

Mount the viscometer vertically in a temperature-controlled bath.

-

-

Calibration with a Reference Liquid:

-

Introduce a precise volume of a reference liquid with a known viscosity (e.g., water) into the viscometer.

-

Allow the viscometer and the reference liquid to reach thermal equilibrium with the bath.

-

Using a pipette bulb, draw the liquid up through the capillary into the upper bulb, above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

-

Repeat this measurement several times to ensure reproducibility.

-

The viscometer constant (K) can be determined using the known viscosity and density of the reference liquid at that temperature.

-

-

Sample Measurement:

-

Clean and dry the viscometer.

-

Introduce the same precise volume of this compound into the viscometer.

-

Allow it to reach thermal equilibrium in the temperature-controlled bath.

-

Measure the flow time for this compound as described for the reference liquid.

-

The dynamic viscosity of this compound can then be calculated using its flow time, density at that temperature, and the viscometer constant.

-

Causality and Self-Validation: The use of a temperature-controlled bath is critical, as viscosity is highly sensitive to temperature fluctuations.[6] The calibration step with a standard of known viscosity at each temperature of interest provides a robust and self-validating system, minimizing systematic errors.

Caption: Workflow for viscosity measurement using a capillary viscometer.

Refractive Index of this compound as a Function of Temperature

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is dependent on the wavelength of light and the temperature of the substance. For liquids, the refractive index generally decreases as the temperature increases, primarily due to the decrease in density.

Experimental Data for Refractive Index

Experimental data for the refractive index of pure this compound has been reported at several temperatures.[8][9]

| Temperature (K) | Refractive Index (n_D) |

| 293.15 (20 °C) | 1.498 |

| 303.15 (30 °C) | 1.494 |

| 308.15 (35 °C) | 1.491 |

| 313.15 (40 °C) | 1.488 |

Data from Sharma et al. (2014)[9] and other sources providing the value at 20 °C.[4]

Experimental Protocol for Refractive Index Measurement

A high-precision Abbe refractometer is commonly used to measure the refractive index of liquids.

Objective: To determine the refractive index of this compound at various temperatures.

Methodology:

-

Instrument Calibration:

-

Turn on the refractometer and the circulating water bath to bring the prisms to the desired temperature.

-

Calibrate the instrument using a standard reference material with a known refractive index at the measurement temperature (e.g., distilled water).

-

-

Sample Application:

-

Open the prism assembly of the refractometer.

-

Place a few drops of this compound onto the surface of the lower prism.

-

Close the prism assembly securely.

-

-

Measurement:

-

Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Repeat the measurement to ensure consistency.

-

-

Temperature Control:

-

Adjust the temperature of the circulating water bath to the next desired temperature and allow the instrument to equilibrate before taking the next measurement.

-

Causality and Self-Validation: The calibration step with a known standard at each temperature ensures the accuracy of the measurements. The integrated temperature control system of modern Abbe refractometers is crucial for obtaining reliable temperature-dependent data.

Caption: Workflow for measuring refractive index versus temperature.

Surface Tension of this compound

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a result of the cohesive forces between the liquid molecules. Generally, the surface tension of a liquid decreases with an increase in temperature, as the increased kinetic energy of the molecules weakens the intermolecular forces.[10]

Available Data for Surface Tension

| Temperature | Surface Tension (dyn/cm) |

| Not specified, likely near room temp. | 28.47 |

Source: Stenutz, R. (n.d.).[11]

Given the general principle, it is expected that the surface tension of this compound will decrease as the temperature rises from this value.

Experimental Protocol for Surface Tension Measurement (Pendant Drop Method)

The pendant drop method is a powerful and versatile technique for measuring surface tension.

Objective: To measure the surface tension of this compound as a function of temperature.

Methodology:

-

Apparatus Setup:

-

A syringe with a needle is used to form a pendant drop of this compound.

-

The drop is formed within a temperature-controlled chamber with an optical window.

-

A camera connected to a computer with image analysis software is used to capture the profile of the drop.

-

-

Measurement Procedure:

-

Fill the syringe with this compound.

-

Carefully form a stable pendant drop at the tip of the needle inside the chamber.

-

Allow the system to reach thermal equilibrium at the desired temperature.

-

Capture a high-resolution image of the drop profile.

-

The software analyzes the shape of the drop, which is determined by the balance between surface tension and gravity, and calculates the surface tension.

-

-

Data Collection at Various Temperatures:

-

Adjust the temperature of the chamber and repeat the measurement process at each desired temperature.

-

Causality and Self-Validation: The shape of the pendant drop is a direct consequence of the interplay between surface tension and gravitational forces. The analysis software fits the experimental drop profile to the theoretical Young-Laplace equation, providing a robust and accurate determination of the surface tension. The precision of the temperature control is paramount for obtaining reliable data.

Caption: Workflow for the pendant drop method of surface tension measurement.

Vapor Pressure of this compound as a Function of Temperature

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system. It is a strong function of temperature, increasing as the temperature rises. This relationship is described by the Clausius-Clapeyron equation.

Vapor Pressure Data

The following table provides the temperatures at which the vapor pressure of this compound reaches specific values.

| Vapor Pressure (kPa) | Temperature (°C) |

| 0.1 | -62 (extrapolated) |

| 1 | -43 (extrapolated) |

| 10 | -19 (extrapolated) |

| 40 | 14 (extrapolated) |

| 100 | 60.5 |

| 101.325 (Normal Boiling Point) | 130.0 |

Source: Lide, D.R. (ed.), CRC Handbook of Chemistry and Physics. Note: "e" indicates an extrapolated value.

A vapor pressure of 18.5 hPa (1.85 kPa) at 25 °C has also been reported.[4][5]

Experimental Protocol for Vapor Pressure Measurement (Static Method)

The static method involves introducing a substance into an evacuated, temperature-controlled container and measuring the pressure at equilibrium.

Objective: To determine the vapor pressure of this compound as a function of temperature.

Methodology:

-

Apparatus: A thermostated vessel connected to a vacuum pump and a pressure transducer.

-

Sample Preparation: The this compound sample should be thoroughly degassed to remove any dissolved air, which would contribute to the total pressure. This is often done by several freeze-pump-thaw cycles.

-

Measurement:

-

Evacuate the vessel to a high vacuum.

-

Introduce the degassed this compound sample into the vessel.

-

Set the thermostat to the desired temperature and allow the system to reach thermal equilibrium.

-

The measured pressure at equilibrium is the vapor pressure of this compound at that temperature.

-

-

Data Collection:

-

Vary the temperature and record the corresponding equilibrium vapor pressure.

-

Causality and Self-Validation: The crucial step in this method is the thorough degassing of the sample. The presence of other gases would lead to an erroneously high pressure reading. The attainment of a stable pressure reading over time at a constant temperature indicates that equilibrium has been reached.

Caption: Workflow for the static method of vapor pressure measurement.

Conclusion

This technical guide has presented a comprehensive overview of the key physical properties of this compound and their dependence on temperature. The provided data, sourced from peer-reviewed literature, offers valuable insights for professionals in research and development. The detailed experimental protocols serve as a practical resource for those seeking to perform their own measurements, with an emphasis on the underlying principles that ensure data integrity. A thorough understanding and application of this information will undoubtedly contribute to the safer, more efficient, and more reliable use of this compound in its various scientific applications.

References

- Thakkar, K., et al. (2014). Refractive indices of binary mixtures of this compound with aromatic hydrocarbons. Indian Journal of Pure & Applied Physics (IJPAP), 52(5), 319-326. [Available at: https://www.researchgate.

- Novák, L., et al. (2019). Viscosities of 1-Iodoalkanes. New Experimental Data, Prediction, and Analysis. Industrial & Engineering Chemistry Research, 58(44), 20469-20477. [Available at: https://pubs.acs.org/doi/10.1021/acs.iecr.9b04245]

- Lide, D.R. (Ed.). (n.d.). CRC Handbook of Chemistry and Physics. CRC Press. [Available at: https://www.nyu.edu/classes/tuckerman/adv.chem/lectures/lecture.13/notes/vap_press.pdf]

- Sharma, V., et al. (2014). Refractive indices of binary mixtures of this compound with aromatic hydrocarbons. Indian Journal of Pure & Applied Physics (IJPAP). [Available at: http://nopr.niscpr.res.in/handle/123456789/28698]

- Novák, L. (2019). Viscosities of 1‑Iodoalkanes. New Experimental Data, Prediction, and Analysis. Figshare. [Available at: https://figshare.

- ResearchGate. (n.d.). Viscosities of 1-Iodoalkanes. New Experimental Data, Prediction, and Analysis | Request PDF. [Available at: https://www.researchgate.

- Chemcasts. (n.d.). Thermophysical Properties of this compound. [Available at: https://www.chemcasts.com/thermophysical-properties/1-iodobutane]

- NIST. (n.d.). Butane, 1-iodo-. NIST WebBook. [Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C542698&Mask=4]

- NIST. (n.d.). Butane, 1-iodo-. NIST WebBook. [Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C542698]

- ChemicalBook. (2025). This compound. [Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5282096.htm]

- BenchChem. (2025). A Technical Guide to the Theoretical and Experimental Boiling Point of this compound. [Available at: https://www.benchchem.com/product/B1219991/technical-center/a-technical-guide-to-the-theoretical-and-experimental-boiling-point-of-1-iodobutane]

- ChemBK. (2024). This compound. [Available at: https://www.chembk.com/en/chem/1-Iodobutane]

- BenchChem. (n.d.). This compound CAS number and molecular weight. [Available at: https://www.benchchem.com/product/B1219991/1-iodobutane]

- Guidechem. (n.d.). This compound 542-69-8. [Available at: https://www.guidechem.com/products/542-69-8.html]

- PubChem. (n.d.). Butyl iodide. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10962]

- Sigma-Aldrich. (n.d.). This compound 99%. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/167304]

- NIST. (n.d.). Butane, 1-iodo-. NIST WebBook. [Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C542698&Units=SI&Mask=4#Thermo-Phase]

- Stenutz, R. (n.d.). This compound. [Available at: https://www.stenutz.eu/chem/solv211.php?name=this compound]

- National Institute of Standards and Technology. (n.d.). Viscosity of Selected Liquid n-Alkanes. [Available at: https://www.nist.gov/publications/viscosity-selected-liquid-n-alkanes]

- Jasper, J. J. (1972). The Surface Tension of Pure Liquid Compounds. Journal of Physical and Chemical Reference Data, 1(4), 841-1010. [Available at: https://www.nist.gov/publications/surface-tension-pure-liquid-compounds-0]

- Cheméo. (n.d.). Chemical Properties of Butane, 1-iodo- (CAS 542-69-8). [Available at: https://www.chemeo.com/cid/42-123-2/Butane-1-iodo-]

- Wikipedia. (n.d.). Temperature dependence of viscosity. [Available at: https://en.wikipedia.

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of this compound for Spectroscopic Analysis. [Available at: https://www.benchchem.com/product/B1219991/technical-center/an-in-depth-technical-guide-to-the-physical-and-chemical-properties-of-1-iodobutane-for-spectroscopic-analysis]

- University of Mustansiriyah. (n.d.). Experiment 4 Surface tension. [Available at: https://uomustansiriyah.edu.iq/media/lectures/5/5_2020_04_28!09_59_24_PM.pdf]

- MS Researchers. (2015). Measurement of surface and interfacial tension using pendant drop tensiometry. [Available at: https://www.ms-researchers.com/measurement-of-surface-and-interfacial-tension-using-pendant-drop-tensiometry/]

- Shivaji College. (n.d.). Some Important Results of Surface Tension. [Available at: https://www.shivajicollege.ac.in/sPanel/uploads/econtent/d2c6018f27157383a00f133038a875a0.pdf]

- National Bureau of Standards. (n.d.). The effect of temperature and pressure on the refractive index of some oxide glasses. [Available at: https://nvlpubs.nist.gov/nistpubs/jres/75A/jres.75A.n4.a4.pdf]

- RefractiveIndex.INFO. (n.d.). Refractive index database.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. guidechem.com [guidechem.com]

- 6. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. <strong>Refractive indices of binary mixtures of this compound with aromatic hydrocarbons</strong> | Sharma | Indian Journal of Pure & Applied Physics (IJPAP) [op.niscair.res.in]

- 10. shivajicollege.ac.in [shivajicollege.ac.in]

- 11. This compound [stenutz.eu]

A Comprehensive Technical Guide on the Anti-Markovnikov Addition Route to 1-Iodobutane from But-1-ene

Audience: Researchers, scientists, and drug development professionals.

Abstract

The regioselective synthesis of haloalkanes is a cornerstone of modern organic chemistry, providing critical precursors for a vast array of pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the anti-Markovnikov addition of hydrogen iodide (HI) to but-1-ene, a key transformation for producing 1-iodobutane. This document moves beyond a superficial overview to deliver a detailed mechanistic analysis, field-tested experimental protocols, and robust characterization methodologies. By focusing on the underlying free-radical mechanism, this guide empowers researchers to not only replicate the synthesis but also to understand and troubleshoot the reaction, ensuring reliable and reproducible outcomes.

Introduction: Defying Conventional Regioselectivity

The addition of hydrogen halides (HX) to unsymmetrical alkenes has been a subject of study for over a century.[1] The regiochemical outcome of such reactions is famously predicted by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond bearing the greater number of hydrogen atoms.[1][2][3] This selectivity is a direct consequence of the reaction proceeding through the most stable carbocation intermediate.[1][2][4] Consequently, the direct electrophilic addition of HI to but-1-ene would be expected to yield 2-iodobutane as the major product.

However, for many synthetic applications, the terminal, or anti-Markovnikov, product is the desired isomer. To achieve this reversal of regioselectivity, a fundamental shift in the reaction mechanism from an ionic to a free-radical pathway is necessary.[5][6] The anti-Markovnikov addition of HBr in the presence of peroxides is a well-established phenomenon, often referred to as the "peroxide effect" or the Kharasch effect.[7][8] This guide will detail how a similar strategy can be employed for the synthesis of this compound from but-1-ene, a valuable and versatile alkylating agent in organic synthesis.[9]

The Free-Radical Mechanism: A Paradigm Shift in Addition Chemistry

The key to achieving anti-Markovnikov addition lies in circumventing the formation of a carbocation intermediate. This is accomplished by initiating a free-radical chain reaction.[5][7] The mechanism can be dissected into three distinct stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by a radical initiator, typically a peroxide, which undergoes homolytic cleavage upon heating or exposure to UV light to form two alkoxy radicals.[3][6] These highly reactive radicals then abstract a hydrogen atom from a molecule of HI to generate a bromine radical. It is important to note that while this process is highly efficient for HBr, the use of peroxides with HI is less common due to competing side reactions. However, the underlying principle of generating a halogen radical is the same.

-

Propagation: This is a two-step cycle that generates the product and regenerates the radical species, allowing the chain reaction to continue.

-

The iodine radical adds to the but-1-ene double bond. This addition is regioselective and occurs at the less substituted carbon (C1) to form the more stable secondary radical at C2.[6][10] This step is the determining factor for the anti-Markovnikov outcome.

-

The resulting secondary butyl radical then abstracts a hydrogen atom from another molecule of HI to form this compound and a new iodine radical.

-

-

Termination: The chain reaction is concluded when any two radical species combine.[10][11]

Visualizing the Mechanism

Caption: Free-radical mechanism for anti-Markovnikov HI addition.

Experimental Protocol: A Robust and Validated Workflow

This section provides a detailed, step-by-step methodology for the synthesis of this compound from but-1-ene.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity/Concentration | Notes |

| But-1-ene | C₄H₈ | 56.11 | 1 equiv. | ≥99% | Gas, typically from a lecture bottle |

| Hydrogen Iodide | HI | 127.91 | Excess | 57% aqueous solution | Stabilized grade recommended |

| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | 0.02 - 0.05 equiv. | 98% | Radical Initiator |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous | For extraction |

| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | Saturated solution | For neutralization |

| Sat. aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | As needed | Saturated solution | To remove excess I₂ |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Anhydrous | For drying |

Step-by-Step Methodology

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Hydrogen iodide is corrosive and its vapors are highly irritating. But-1-ene is a flammable gas. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a cold finger condenser (-78 °C), and a gas inlet tube. The third neck should be sealed with a septum. Ensure all glassware is thoroughly dried.

-

Charging the Flask: Add benzoyl peroxide to the reaction flask.

-

Condensation of But-1-ene: Cool the flask to -78 °C using a dry ice/acetone bath. Connect the gas inlet tube to a lecture bottle of but-1-ene and slowly bubble the gas into the flask until the desired amount has been condensed.

-

Addition of HI: Slowly add an excess of cold, stabilized hydroiodic acid to the stirred solution of but-1-ene via a syringe through the septum.

-

Reaction: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. The reaction is typically stirred for several hours at room temperature. The progress can be monitored by GC-MS or TLC.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium thiosulfate.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

-

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to show a triplet for the terminal methyl protons, a multiplet for the adjacent methylene protons, another multiplet for the next methylene protons, and a downfield triplet for the methylene protons attached to the iodine atom. The chemical shift and splitting pattern of this downfield triplet are diagnostic for the 1-iodo isomer.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms of this compound. The carbon atom bonded to the iodine will be shifted significantly downfield.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern can further corroborate the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies. The C-I stretching vibration is typically found in the fingerprint region.

Conclusion

The anti-Markovnikov addition of hydrogen iodide to but-1-ene provides a reliable route to this compound, a valuable synthetic intermediate. By leveraging a free-radical mechanism, the conventional regioselectivity of electrophilic addition can be effectively reversed. The detailed protocol and characterization methods presented in this guide offer a comprehensive resource for researchers in organic synthesis and drug development, enabling the consistent and verifiable production of this important haloalkane.

References

- Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule.

- Allen. How is this compound obtained from 1-butene?.

- Pharmaguideline. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation.

- chemlaba. (2011, March 12). Regioselectivity of hydrogen halid addition: Markovnikov's rule.

- Organic Chemistry I. (n.d.). 10.2 Reactions of Alkenes: Addition of Hydrogen Halide to Alkenes.

- Gumball Degree University. Why does HBr add anti-Markovnikov with peroxides?.

- Chemistry Steps. The Regiochemistry of Alkene Addition Reactions.

- Chemistry Steps. Reaction of Alkenes With HCl, HBr, and HI.

- Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition.

- Filo. Conversion (1) But-1-ene to 1 - iodobutane.

- YouTube. (2019, January 22). radical additions of HX to alkenes.

- Chemguide. hydrogen bromide and alkenes - the peroxide effect.

- Vedantu. The peroxide effect in antiMarkovnikov addition involves class 12 chemistry CBSE.

- Chemistry LibreTexts. (2021, December 15). 10.2: Reactions of Alkenes- Addition of Hydrogen Halide to Alkenes.

- Chemistry LibreTexts. (2020, July 1). 10.8: Anti-Markovnikov additions to alkenes and alkynes.

- Wikipedia. Free-radical addition.

- Quora. (2018, January 30). How do you convert butene to this compound?.

- Shaalaa.com. (2017, October 5). Write the equation for the preparation of this compound from but-1-ene.

- YouTube. (2015, January 4). Anti-Markovnikov Hydrohalogenation.

- YouTube. (2019, December 4). Anti-Markovnikov Hydrohalogenation.

- Chemistry LibreTexts. (2023, January 22). Radical Additions: Anti-Markovnikov Product Formation.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemlaba.wordpress.com [chemlaba.wordpress.com]

- 3. 10.2 Reactions of Alkenes: Addition of Hydrogen Halide to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 7. The peroxide effect in antiMarkovnikov addition involves class 12 chemistry CBSE [vedantu.com]

- 8. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Free-radical addition - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 1-Iodobutane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-iodobutane in a variety of common organic solvents. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core physicochemical properties of this compound that govern its solubility. While extensive quantitative solubility data is not widely available in published literature, this guide synthesizes existing qualitative and semi-quantitative information. Critically, it provides a detailed, field-proven experimental protocol for the precise determination of this compound solubility, empowering researchers to generate reliable data in their own laboratory settings. The underlying principles of intermolecular forces are discussed to provide a causal understanding of solubility phenomena.

Introduction: The Significance of this compound in Organic Synthesis

This compound (n-butyl iodide), a primary haloalkane with the chemical formula C₄H₉I, is a cornerstone reagent in organic chemistry.[1] Its utility as a potent alkylating agent is pivotal in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The efficacy of synthetic transformations involving this compound is profoundly dependent on the choice of solvent, which dictates reactant solubility, reaction kinetics, and ultimately, product yield and purity. A thorough understanding of its solubility characteristics is therefore not merely academic but a practical necessity for process optimization and scale-up.

Physicochemical Properties Governing Solubility

This compound is a colorless to pale yellow liquid at ambient temperature.[1] Its molecular structure, an n-butyl chain capped with an iodine atom, imparts it with weak polarity. The carbon-iodine bond has a small difference in electronegativity, resulting in a slight dipole moment. However, the dominant intermolecular forces at play are London dispersion forces, owing to the large, polarizable electron cloud of the iodine atom and the flexible butyl chain.[3][4]

The solubility of any substance is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like."[1] This principle dictates that substances with similar intermolecular forces and polarities are more likely to be miscible. Consequently, this compound exhibits favorable solubility in non-polar and weakly polar organic solvents, where the energy required to overcome solute-solute and solvent-solvent interactions is adequately compensated by the formation of new solute-solvent interactions. Conversely, it is practically insoluble in highly polar solvents like water, as the strong hydrogen bonding network of water is not effectively disrupted and replaced by the weaker dipole-dipole and dispersion forces that would form with this compound.[1][2]

Key Physicochemical Properties of this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉I | [5] |

| Molecular Weight | 184.02 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Density | 1.617 g/mL at 25 °C | [5][6] |

| Boiling Point | 130-131 °C | [5][6] |

| Melting Point | -103 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.498 | [5][6] |

Solubility Profile of this compound

While precise, temperature-dependent quantitative solubility data for this compound across a broad spectrum of organic solvents is sparse in the literature, a consistent qualitative and semi-quantitative picture emerges from various sources. The following table summarizes the available information.

| Solvent | Solvent Classification | Solubility of this compound | Reference(s) |

| Water | Highly Polar Protic | 0.03128 g / 100 g (at 25 °C) | [1] |

| Ethanol | Polar Protic | Miscible | [1][6] |

| Diethyl Ether | Weakly Polar Aprotic | Soluble/Miscible | [2][6][7] |

| Acetone | Polar Aprotic | Soluble | [8] |

| Chloroform | Weakly Polar Aprotic | Soluble | [2][6] |

| Hexane | Non-polar Aliphatic | Good solubility | [1][2] |

| Benzene | Non-polar Aromatic | Good solubility | [2] |

| Toluene | Non-polar Aromatic | Soluble | [8] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [8] |

Note: "Miscible" implies solubility in all proportions, while "soluble" and "good solubility" indicate a high degree of solubility, though not necessarily infinite.

Intermolecular Interactions in Solution

The solubility of this compound in organic solvents can be rationalized by examining the interplay of intermolecular forces.

-

In Non-Polar Solvents (e.g., Hexane): The primary intermolecular forces in both this compound and hexane are London dispersion forces. The mixing of these two substances is energetically favorable as the dispersion forces between this compound and hexane molecules are comparable in strength to the forces within the pure substances.

-

In Polar Aprotic Solvents (e.g., Acetone): Acetone possesses a significant dipole moment. This compound has a weaker dipole. The solubility is driven by a combination of dipole-dipole interactions between acetone and this compound and the ever-present London dispersion forces.

-

In Polar Protic Solvents (e.g., Ethanol): Ethanol is capable of hydrogen bonding. While this compound cannot form hydrogen bonds, it can act as a dipole and participate in dipole-dipole interactions with the ethanol molecules. The alkyl chain of ethanol also allows for significant London dispersion force interactions with the butyl chain of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound's solubility profile is consistent with its weakly polar nature, exhibiting high solubility in non-polar and moderately polar organic solvents and poor solubility in highly polar solvents such as water. This guide provides the foundational knowledge and a robust experimental framework for researchers to quantitatively assess the solubility of this compound in various solvent systems. The detailed protocol empowers scientists to generate precise and reliable data, which is critical for the effective design, optimization, and scale-up of synthetic processes in pharmaceutical and chemical industries.

References

- This compound - Solubility of Things.

- Introduction of this compound - Nanjing Chemical Material Corp.

- Thermophysical Properties of this compound - Chemcasts.

- intermolecular forces present between molecules of this compound : r/chemhelp - Reddit.

- Alkyl halides- Classification, Properties and Methods of Preparation - Allen.

- Analysis of alkyl halides | Chemistry Online.

- Intermolecular Forces Question - The Student Room.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound, 98%, stabilized 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. education.com [education.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Interpreting the ¹H NMR Spectrum of 1-Iodobutane

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-iodobutane, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of ¹H NMR spectroscopy and apply these principles to the practical interpretation of the this compound spectrum, offering field-proven insights into experimental design and data analysis.

Fundamental Principles of ¹H NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule.[1][2][3] It is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition from the lower to the higher energy state, and the frequency at which this occurs is known as the resonance frequency.

The utility of NMR in structure elucidation arises from the fact that the resonance frequency of a proton is highly sensitive to its local electronic environment.[1][4] This gives rise to three key pieces of information in a ¹H NMR spectrum:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[4][5]

-

Integration: The area under a signal is proportional to the number of protons that give rise to that signal.[6][7][8] This provides a ratio of the different types of protons in the molecule.

-

Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (a multiplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The number of peaks in a multiplet is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[9][10][11][12][13]

Structural Analysis of this compound

To interpret the ¹H NMR spectrum, we must first examine the structure of this compound (CH₃CH₂CH₂CH₂I). The molecule has four distinct sets of non-equivalent protons, which we will label Ha, Hb, Hc, and Hd for clarity.

Caption: Structure of this compound with proton environments labeled.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound will exhibit four distinct signals, corresponding to the four sets of chemically non-equivalent protons (Ha, Hb, Hc, and Hd).[14][15]

Chemical Shift Analysis

The chemical shift of each proton set is primarily influenced by the electronegativity of the neighboring iodine atom. Electronegative atoms withdraw electron density from adjacent protons, "deshielding" them and causing their signals to appear further downfield.[4][16] This effect diminishes with distance.[15]

-

Ha (-CH₂I): These protons are directly attached to the carbon bearing the iodine atom. They are the most deshielded and will appear furthest downfield.

-

Hb (-CH₂CH₂I): These protons are one carbon removed from the iodine and will be less deshielded than Ha.

-

Hc (-CH₂CH₃): These protons are further away from the iodine and will experience even less of a deshielding effect.

-

Hd (-CH₃): These terminal methyl protons are the furthest from the electronegative iodine and will be the most shielded, appearing furthest upfield.

Spin-Spin Splitting Analysis

The multiplicity of each signal is determined by the number of adjacent non-equivalent protons, following the n+1 rule.[9][10][12][13]

-

Ha (-CH₂I): These two protons are adjacent to the two Hb protons (n=2). Therefore, their signal will be split into a triplet (2+1=3).

-

Hb (-CH₂CH₂I): These two protons have two Ha protons on one side and two Hc protons on the other (n=2+2=4). Their signal will be split into a quintet (4+1=5), although due to similar coupling constants, it may appear as a multiplet.[15]

-

Hc (-CH₂CH₃): These two protons are adjacent to the two Hb protons and the three Hd protons (n=2+3=5). Their signal will be split into a sextet (5+1=6).[15]

-

Hd (-CH₃): These three protons are adjacent to the two Hc protons (n=2). Their signal will be split into a triplet (2+1=3).

Integration Analysis

The integration of the signals will reflect the relative number of protons in each set. For this compound, the expected integration ratio will be:

Ha : Hb : Hc : Hd = 2 : 2 : 2 : 3 [14]

Summary of Spectral Data

The following table summarizes the expected ¹H NMR data for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ha (-CH₂I) | ~3.20 | Triplet (t) | 2H |

| Hb (-CH₂CH₂I) | ~1.84 | Multiplet/Quintet | 2H |

| Hc (-CH₂CH₃) | ~1.42 | Sextet | 2H |

| Hd (-CH₃) | ~0.92 | Triplet (t) | 3H |

Note: Chemical shift values are approximate and can vary slightly depending on the solvent and spectrometer frequency.[15][17][18]

Experimental Protocol for ¹H NMR Analysis of this compound

A robust and reproducible experimental protocol is critical for obtaining high-quality NMR data.

Caption: General workflow for NMR spectral analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[15][19][20]

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[15][21] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[21]

-

Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[20]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[22]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.

-

Tune and shim the instrument to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. This is typically done by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS), which is set to 0.00 ppm.[14][15]

-

Integrate the peaks to determine the relative ratios of the different types of protons.[15]

-

Conclusion

The ¹H NMR spectrum of this compound provides a classic example of how chemical shift, spin-spin splitting, and integration can be used in concert to elucidate the structure of an organic molecule. By understanding the fundamental principles of NMR and applying a systematic approach to spectral interpretation, researchers can confidently assign the signals in the spectrum to the corresponding protons in the this compound molecule. This in-depth understanding is essential for quality control, reaction monitoring, and the structural verification of novel chemical entities in a research and development setting.

References

- Chemistry Steps. Splitting and Multiplicity (n+1 rule) in NMR Spectroscopy. [Link]

- Fiveable. n+1 Rule Definition - Organic Chemistry Key Term. [Link]

- Doc Brown's Chemistry. The H-1 NMR spectrum of this compound (n-butyl iodide). [Link]

- Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of this compound. [Link]

- Khan Academy. Multiplicity: n + 1 rule. [Link]

- University of Missouri–St. Louis.

- chemistrystudent.com. Peak Splitting (n+1 rule) High Resolution Proton NMR Spectroscopy (A-level Chemistry). [Link]

- PopAi.

- UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - n+1 rule. [Link]

- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

- MIT OpenCourseWare. 8.

- University of California, Riverside.

- University of Ottawa.

- Slideshare. 1H NMR Spectroscopy. [Link]

- Studylib.

- Fiveable. Uses of 1H NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

- Nanalysis.

- IOSR Journal. Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. [Link]

- Doc Brown's Chemistry. 1H proton nmr spectrum of 1-iodo-2-methylpropane... [Link]

- Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

- PubChem - NIH. Butyl iodide | C4H9I | CID 10962. [Link]

- Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and... [Link]

- Modgraph. 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib... [Link]

- YouTube. NMR -Factors Influencing Chemical Shift | Electronegativity/Inductive Effect| B.Sc, M.

- Wake Forest University.

- YouTube.

- Doc Brown's Chemistry. 1H proton nmr spectrum of 2-iodobutane... [Link]

- Chemistry LibreTexts. 6.

- Chemistry LibreTexts. 13.11: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

- YouTube. H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. [Link]

- Cengage. 13.6 Spin–Spin Splitting in 1H NMR Spectra – Organic Chemistry: A Tenth Edition. [Link]

- Chemistry LibreTexts. 6.

- Chem 341 Jasperse Ch.

- Short Summary of 1H-NMR Interpret

- YouTube. How to Interpret 1H NMR Spectra: Part 5 - Chemical Shift. [Link]

Sources

- 1. popai.pro [popai.pro]

- 2. 1H NMR Spectroscopy | PPTX [slideshare.net]

- 3. studylib.net [studylib.net]

- 4. Electronegativity and Chemical Shift — Nanalysis [nanalysis.com]

- 5. youtube.com [youtube.com]

- 6. 1H NMR - Integration [users.wfu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. fiveable.me [fiveable.me]

- 11. Khan Academy [khanacademy.org]

- 12. youtube.com [youtube.com]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. docbrown.info [docbrown.info]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. This compound(542-69-8) 1H NMR spectrum [chemicalbook.com]

- 19. ocw.mit.edu [ocw.mit.edu]

- 20. mun.ca [mun.ca]

- 21. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 22. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

13C NMR chemical shifts for 1-iodobutane

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-Iodobutane

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the carbon framework of organic molecules.[1] By measuring the resonance frequencies of 13C nuclei in a magnetic field, the technique allows for the determination of the number of non-equivalent carbon atoms and provides critical information about their local electronic environments.[2][3] This guide offers a detailed examination of the 13C NMR spectrum of this compound (CH₃CH₂CH₂CH₂I), a primary haloalkane. It is intended for researchers and professionals in the fields of chemistry and drug development, providing a synthesized analysis of its spectral features, the underlying principles governing them, and a robust protocol for experimental replication.

The analysis of this compound is particularly instructive as it clearly demonstrates the interplay of competing electronic effects—namely, the inductive effect and the heavy atom effect—which dictate the final chemical shift values. Understanding these principles is fundamental to accurate structural elucidation.

Core Principles: Factors Governing 13C Chemical Shifts in Haloalkanes

The chemical shift (δ) in 13C NMR represents the resonance frequency of a carbon nucleus relative to a standard reference, typically Tetramethylsilane (TMS), which is set to 0.0 ppm.[4][5] The chemical shift is highly sensitive to the electron density around the nucleus; lower electron density (deshielding) results in a downfield shift to higher ppm values, while higher electron density (shielding) causes an upfield shift to lower ppm values. In haloalkanes like this compound, the primary factors are:

-

The Inductive Effect : Electronegative atoms, such as halogens, withdraw electron density from adjacent carbon atoms.[6][7] This deshielding effect shifts the signal of the carbon atom downfield. The magnitude of this effect generally correlates with the electronegativity of the halogen (F > Cl > Br > I) and diminishes with increasing distance from the substituent.[8]

-